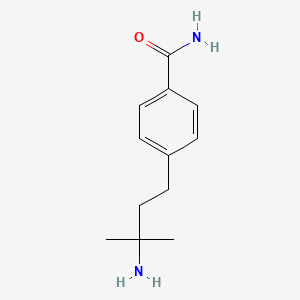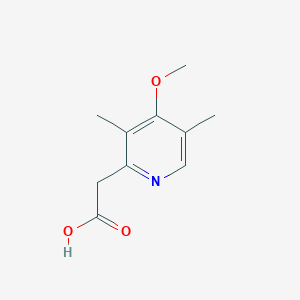
5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group, a methyl group, and a nitro group attached to the imidazole ring. These functional groups confer unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-2-nitroimidazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination reaction proceeds via a radical mechanism, leading to the selective formation of the bromomethyl derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride (CCl4).
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.
Reduction: 5-(aminomethyl)-1-methyl-2-nitro-1H-imidazole.
Oxidation: this compound carboxylic acid or aldehyde.
Applications De Recherche Scientifique
5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers. .
Mécanisme D'action
The mechanism of action of 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole depends on its specific application and the target molecule it interacts with. In general, the compound can act as an alkylating agent, where the bromomethyl group reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of DNA replication, or modification of protein function. The nitro group may also participate in redox reactions, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole
- 5-(fluoromethyl)-1-methyl-2-nitro-1H-imidazole
- 5-(iodomethyl)-1-methyl-2-nitro-1H-imidazole
Comparison: 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable than chlorine and fluorine, leading to different steric and electronic effects. This can influence the compound’s reactivity, selectivity, and biological activity. Additionally, the bromomethyl group can undergo specific reactions that are not feasible with other halomethyl groups, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C5H6BrN3O2 |
|---|---|
Poids moléculaire |
220.02 g/mol |
Nom IUPAC |
5-(bromomethyl)-1-methyl-2-nitroimidazole |
InChI |
InChI=1S/C5H6BrN3O2/c1-8-4(2-6)3-7-5(8)9(10)11/h3H,2H2,1H3 |
Clé InChI |
BQAPMRHAUAEUJV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1[N+](=O)[O-])CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


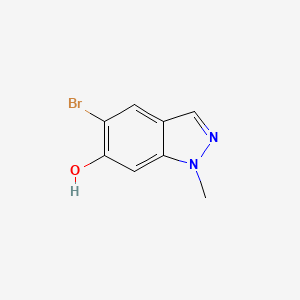


![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)
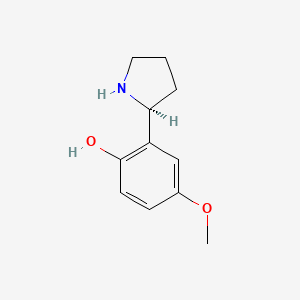
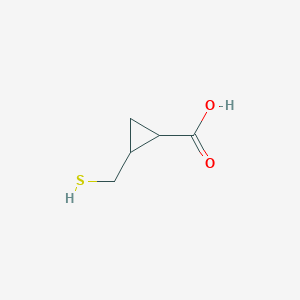
![Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12968309.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)
